molecular formula C16H16ClN3O5S B2982659 Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate CAS No. 1181865-26-8

Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate

Cat. No. B2982659
CAS RN: 1181865-26-8
M. Wt: 397.83
InChI Key: UWOUWBQSIZDWIR-UHFFFAOYSA-N
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Description

Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a multi-step process and has been found to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory and anti-viral properties.
Biochemical and Physiological Effects:
Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate has significant biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been found to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate in lab experiments is its anti-cancer properties. This compound has been found to be effective against various types of cancer cells and can be used in the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and can cause cell death.

Future Directions

There are several future directions for the research on Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate. One of the significant directions is the development of new cancer treatments using this compound. Further studies are needed to understand the mechanism of action of this compound and its potential toxicity. Other future directions include the development of new anti-viral and anti-inflammatory treatments using this compound and the study of its neuroprotective effects.

Synthesis Methods

Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate is synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,4-dimethoxy-5-chloropyrimidine with sodium hydride in the presence of dimethyl sulfate. The resulting product is then treated with methylthiolate to form 5-chloro-2-(methylsulfanyl)pyrimidine-4-amine. This intermediate product is then reacted with 4,5-dimethoxybenzoyl chloride in the presence of triethylamine to form the final product, Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate.

Scientific Research Applications

Methyl 2-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-4,5-dimethoxybenzoate has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have potential applications in the treatment of viral infections, inflammation, and neurological disorders.

properties

IUPAC Name

methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5S/c1-23-11-5-8(15(22)25-3)10(6-12(11)24-2)19-14(21)13-9(17)7-18-16(20-13)26-4/h5-7H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOUWBQSIZDWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=NC(=NC=C2Cl)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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